molecular formula C₁₉H₂₁N₅O₅S B1157154 3''-O-Tosyl Entecavir

3''-O-Tosyl Entecavir

Cat. No.: B1157154
M. Wt: 431.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3''-O-Tosyl Entecavir is a chemically modified derivative of Entecavir, a potent guanosine nucleoside analogue used as a first-line treatment for chronic hepatitis B virus (HBV) infection. The compound features a tosyl (p-toluenesulfonyl) group attached to the 3''-hydroxyl position of Entecavir’s cyclopentyl moiety (Figure 1). This modification serves as a protective group during synthetic processes, enabling selective functionalization of Entecavir for further chemical derivatization or prodrug development . While Entecavir itself is renowned for its high genetic barrier to resistance and potent HBV DNA suppression (mean reduction of 5.07 log₁₀ copies/mL after 12 weeks ), this compound is primarily an intermediate in pharmaceutical synthesis rather than a therapeutic agent. Its structural uniqueness lies in the preservation of Entecavir’s core pharmacophore (1S,3R,4S enantiomer with a purine analogue heterocycle) while introducing steric and electronic effects via the tosyl group .

Properties

Molecular Formula

C₁₉H₂₁N₅O₅S

Molecular Weight

431.47

Synonyms

2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(tosyloxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one

Origin of Product

United States

Comparison with Similar Compounds

Dibenzyl Entecavir (3',5'-Di-O-Benzyl Entecavir)

  • Structural Features : Benzyl groups protect the 3' and 5' hydroxyl positions, unlike the single tosyl group in 3''-O-Tosyl Entecavir.
  • Synthetic Utility : Benzyl groups are commonly used for hydroxyl protection due to their stability under acidic conditions. In contrast, the tosyl group in this compound facilitates nucleophilic substitution reactions, making it more reactive in downstream modifications .
  • Applications : Dibenzyl derivatives are intermediates in synthesizing Entecavir prodrugs, whereas this compound is tailored for regioselective functionalization .

6''-Fluorinated Entecavir Analogues

  • Structural Features : Fluorine atoms replace hydrogen at the 6'' position, enhancing metabolic stability and binding affinity.
  • Antiviral Activity : The (Z)-6''-fluoro derivative exhibits a selectivity index (SI) >23 × 10³, surpassing Entecavir’s SI (21 × 10³) while eliminating cytotoxicity at concentrations up to 100 μM .
  • Advantage Over Tosyl Derivative : Unlike this compound, fluorinated analogues retain therapeutic activity, demonstrating improved safety and efficacy profiles .

Entecavir vs. Nucleoside/Nucleotide Analogues

Parameter Entecavir Lamivudine Tenofovir Adefovir
HBV DNA Reduction 6.97 log₁₀ copies/mL (24 weeks) 4.30 log₁₀ copies/mL Comparable to Entecavir 4.84 log₁₀ copies/mL (24 weeks)
ALT Normalization 68–78% (1 year) 60–70% Similar to Entecavir 47–54%
Resistance Rate <1% (5 years) 70% (5 years) 0% (8 years) 29% (5 years)
Cost per Dose $0.50–$1.00 (generic) $0.30–$0.70 $0.80–$1.20 $0.60–$1.00

Key Findings :

  • Entecavir and Tenofovir demonstrate equivalent two-year efficacy in HBV DNA suppression (mean reduction: 6.97 vs. 6.93 log₁₀ copies/mL) and ALT normalization (78% vs. 75%) .
  • Entecavir’s resistance profile is superior to Lamivudine and Adefovir, making it preferable for long-term therapy .

Q & A

(Basic) What analytical methods are recommended for characterizing 3''-O-Tosyl Entecavir in preclinical formulations?

High-performance liquid chromatography (HPLC) is a validated method for quantifying entecavir derivatives, offering linearity in the range of 5–100 μg/mL (R² = 0.9999) and high accuracy . For this compound, reverse-phase HPLC with UV detection can separate the compound from synthetic byproducts, with mobile phase optimization critical for resolving structurally similar impurities. Stability-indicating assays under varying pH and temperature conditions should also be incorporated to assess degradation profiles .

(Advanced) How can pharmacokinetic (PK) modeling predict serum concentration dynamics of this compound in renal-impaired patients?

PK models should integrate entecavir’s renal clearance mechanism, where ~70% bioavailability and a 15-hour half-life for the active triphosphate form are key parameters . For 3''-O-Tosyl derivatives, adjust models to account for altered solubility (e.g., reduced water solubility due to the tosyl group) and potential delayed hydrolysis in vivo. Population PK approaches can stratify patients by glomerular filtration rate (GFR) to simulate dose adjustments, leveraging prior data showing renal insufficiency reduces entecavir clearance by 50–60% .

(Basic) What in vitro models evaluate the antiviral efficacy of this compound derivatives?

HepG2.2.15 cells, which stably replicate HBV, are standard for assessing EC₅₀ values. Entecavir’s EC₅₀ in this model is 3.75 nM , and 3''-O-Tosyl derivatives should be tested under identical conditions. Cytotoxicity assays (e.g., CD₅₀ determination in HepG2 cells) are critical to calculate selectivity indices (>8,000 for entecavir) and confirm that modifications do not enhance off-target effects .

(Advanced) What experimental designs optimize resistance profiling of this compound in long-term therapy?

Longitudinal studies should combine serial HBV DNA sequencing (Sanger or next-generation sequencing) with phenotypic resistance assays. Design cohorts to include patients with high baseline viral loads (>2,000 IU/mL) and monitor for mutations in HBV reverse transcriptase domains (e.g., rtL180M, rtM204V/I) linked to entecavir resistance . Compare resistance rates against historical data (1.2% resistance at 5 years for entecavir) and use time-to-event analysis to identify risk factors like suboptimal serum concentrations .

(Basic) How does the tosyl group alter Entecavir’s physicochemical properties?

The tosyl moiety increases lipophilicity, raising the oil-water partition coefficient (logP) and reducing aqueous solubility. Preformulation studies show entecavir is slightly soluble in water, and derivatization may require solubilization strategies (e.g., co-solvents or micellar systems) for in vivo delivery . pH-dependent stability assays are essential, as the tosyl group may introduce hydrolysis susceptibility in acidic environments.

(Advanced) What statistical methods resolve contradictions in correlating this compound exposure with virological response?

Multivariate regression models should adjust for confounders like baseline viral load, adherence rates, and comorbidities (e.g., hepatic steatosis ). For heterogeneous populations, stratified analysis or mixed-effects models account for subgroup variability. In studies with conflicting results, meta-regression can identify modifiers such as dosing schedules or assay sensitivity thresholds .

(Basic) What stability protocols are critical for this compound in formulation development?

Conduct accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) with HPLC monitoring. Assess hydrolysis rates at pH 1–8 to simulate gastrointestinal conditions . For solid-state stability, use differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to detect polymorphic transitions.

(Advanced) How can base-editing technologies complement this compound in HBV cure strategies?

Preclinical models show base editing reduces HBV cccDNA by >2 log10 IU/mL and sustains viral suppression post-treatment, unlike entecavir’s transient effect . Combinatorial studies could pair this compound with LNP-delivered base editors to simultaneously inhibit replication and disrupt viral DNA. Monitor off-target edits using whole-genome sequencing and compare efficacy in nucleoside-naive vs. treatment-experienced HBV models.

(Basic) Which chromatographic techniques resolve this compound from reaction byproducts?

Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) achieves baseline separation. For complex mixtures, UPLC-MS/MS provides higher resolution and mass confirmation. Validate methods per ICH Q2(R1) guidelines, including specificity, precision, and robustness .

(Advanced) What methodological challenges arise in linking this compound exposure to histological liver improvement?

Liver biopsy analysis requires blinded histopathological scoring (e.g., Ishak fibrosis staging) and correlation with PK data. Challenges include sampling variability and temporal discordance between viral suppression and tissue repair. Use longitudinal designs with paired biopsies at baseline and 48–96 weeks, adjusting for confounding therapies (e.g., immunomodulators) . Machine learning models can integrate multi-omics data (e.g., serum biomarkers, transcriptomics) to predict histological outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.